2,2-Diphenylpentanenitrile
Description
Significance of Nitrile Functional Groups in Synthetic Chemistry
The nitrile or cyano group (-C≡N) is a cornerstone of synthetic organic chemistry due to its exceptional versatility. researchgate.net Its strong electron-withdrawing nature and linear geometry influence the reactivity of adjacent atoms, while the carbon-nitrogen triple bond itself serves as a reactive site. acs.org Nitriles are prized as synthetic intermediates because they can be readily transformed into a wide array of other functional groups. rsc.orgnih.gov
Key transformations include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. nih.gov
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. evitachem.com
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. google.com
This functional group promiscuity allows chemists to use the nitrile as a masked version of other functionalities, expanding the strategic possibilities in multistep syntheses. rsc.orgnih.gov Furthermore, nitriles participate in various cycloaddition reactions and can act as directing groups in C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic systems. acs.org
Overview of Alpha-Substituted Nitriles as Synthetic Intermediates
Alpha-substituted nitriles, where one or more hydrogen atoms on the carbon adjacent to the cyano group are replaced, are particularly important building blocks. The acidity of the α-hydrogen is increased by the electron-withdrawing nitrile group, facilitating deprotonation to form a stabilized carbanion (a nitrile anion). unibo.it This nucleophilic species can then react with various electrophiles, such as alkyl halides, to create new carbon-carbon bonds at the alpha position. lookchem.com
A significant challenge and area of interest in modern synthesis is the creation of all-carbon quaternary centers (a carbon atom bonded to four other carbon atoms). nih.gov The alkylation of α,α-disubstituted acetonitriles, such as diphenylacetonitrile (B117805), is a direct route to this structural motif. orgsyn.orgacs.org Diphenylacetonitrile, the precursor to 2,2-diphenylpentanenitrile, can be deprotonated and subsequently alkylated to generate a quaternary center, a structure found in numerous biologically active compounds and pharmaceuticals. nih.govarkat-usa.org The development of catalytic and stereoselective methods to functionalize the alpha position of nitriles remains an active field of research. lookchem.com
Historical Context and Evolution of Research on this compound Scaffolds
The historical significance of the this compound scaffold is intrinsically linked to the synthesis of methadone. In the late 1940s, researchers Schultz and Sprague reported a method to prepare the key methadone precursor, 4-(dimethylamino)-2,2-diphenylpentanenitrile. google.comgoogle.com Their synthesis involved the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane using sodamide as a base. google.com
A persistent challenge in this early synthesis was the formation of a mixture of two structural isomers: the desired 2,2-diphenyl-4-dimethylaminopentanenitrile and the undesired 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile. google.comgoogle.com This issue of regioselectivity spurred further research. Over the following decades, investigations focused on improving reaction conditions to favor the formation of the desired isomer. This included the exploration of different bases, solvents, and the introduction of phase-transfer catalysis in the 1980s, which was found to improve the rate and yield of the reaction. evitachem.comgoogle.com These efforts were primarily driven by the need for an efficient and clean synthesis of the pharmaceutically important methadone intermediate. google.comnih.gov
Scope and Focus of Contemporary Academic Investigations
Modern research has expanded beyond the original application, exploring the this compound scaffold for new purposes in medicinal chemistry and catalysis.
Medicinal Chemistry:
NMDA Receptor Antagonists: A significant area of contemporary research involves the synthesis of enantiomerically pure forms of methadone precursors and metabolites, such as (R)- and (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile. nih.govacs.org These compounds are being studied as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders. nih.govacs.org Recent work has focused on developing novel, enantio-retentive synthetic routes to access these specific stereoisomers, avoiding the problematic isomer mixtures of historical methods. nih.gov
Antiviral Agents: The this compound framework is a key component in a class of molecules investigated as inverse agonists for the US28 chemokine receptor, which is encoded by the human cytomegalovirus (HCMV). acs.orgnih.gov A notable example, 5-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile, was identified as the first nonpeptidergic inverse agonist for this viral receptor. researchgate.netnih.gov This line of research focuses on understanding the structure-activity relationships (SAR) to develop potent antiviral agents. acs.orgnih.gov
Advanced Synthetic Methods:
Catalysis: Research continues into novel catalytic methods for the synthesis and transformation of molecules containing the diphenylacetonitrile core. This includes the study of reactions involving manganese-ketenimine intermediates for Michael additions and reactions with Group 4 metallocene complexes. researchgate.netresearchgate.net
Mechanistic Studies: The reactivity of intermediates derived from diphenylacetonitrile, such as N-metallo ketene (B1206846) imines, is a subject of academic investigation to better understand and control their reactions for creating complex molecular architectures. unibo.it
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 29949-16-4 |
| Molecular Formula | C₁₇H₁₇N |
| Molecular Weight | 235.33 g/mol |
| Boiling Point | 354.4 °C at 760 mmHg |
| Density | 1.027 g/cm³ |
| Refractive Index | 1.555 |
| Flash Point | 172.9 °C |
| Data sourced from LookChem. lookchem.com |
Table 2: Examples of this compound Derivatives in Research
| Derivative Name | Research Application/Significance |
| 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Key intermediate in the synthesis of methadone and its metabolites; studied as an NMDA receptor antagonist. nih.govnih.gov |
| 5-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile | Investigated as a nonpeptidergic inverse agonist for the viral chemokine receptor US28. acs.orgnih.gov |
| 4-Oxo-2,2-diphenylpentanenitrile | Used as a precursor for the synthesis of various biologically active compounds, including neurokinin-3 and angiotensin II receptor antagonists. arkat-usa.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZNNJWAZPMWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303438 | |
| Record name | 2,2-diphenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-16-4 | |
| Record name | NSC158338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Diphenylpentanenitrile and Its Derivatives
Classical Approaches to 2,2-Diphenylpentanenitrile Synthesis
Traditional methods for synthesizing this compound and its analogues rely on fundamental organic reactions, primarily the alkylation of a reactive methylene (B1212753) group. These approaches often require strong bases and anhydrous conditions.
The most common classical route involves the alkylation of diphenylacetonitrile (B117805). This reaction leverages the acidity of the α-hydrogen atom, which can be abstracted by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with a suitable alkylating agent.
The general process can be outlined as follows:
Deprotonation: Diphenylacetonitrile is treated with a strong base, such as sodium amide, sodium hydroxide (B78521), or potassium tert-butoxide, to generate the diphenylacetonitrile anion. arkat-usa.orgmdma.ch
Nucleophilic Substitution: The resulting carbanion attacks an electrophilic alkyl halide, such as a propyl halide or a functionalized analogue like 1-(dimethylamino)-2-chloropropane, in a bimolecular nucleophilic substitution (SN2) reaction. evitachem.comacs.org
For example, the reaction of diphenylacetonitrile with a propyl halide in the presence of a base like powdered sodium hydroxide can yield this compound. mdma.ch The choice of base and solvent is critical; early methods often employed reagents like sodamide or sodium hydride. acs.org
A notable classical synthesis pathway, particularly for amino-functionalized derivatives like 4-(dimethylamino)-2,2-diphenylpentanenitrile, involves an in-situ generated reactive intermediate. nih.gov In this method, the alkylating agent, 1-dimethylamino-2-chloropropane, is treated with a base, leading to an intramolecular SN2 reaction that forms a highly reactive 1,1,2-trimethylaziridin-1-ium cation. nih.gov
The diphenylacetonitrile anion, generated separately, then attacks this electrophilic three-membered ring, causing it to open. This sequence can be viewed as a condensation of the two primary precursors mediated by the formation and subsequent cleavage of the aziridinium (B1262131) ring. nih.gov This approach is a cornerstone of the traditional synthesis of the methadone nitrile intermediate. evitachem.comnih.gov
The efficiency and outcome of these classical syntheses are heavily dependent on the reactivity of the precursors and the selectivity of the reaction.
Reactivity of Diphenylacetonitrile: The α-hydrogen of diphenylacetonitrile is sufficiently acidic to be deprotonated by a range of strong bases, including alkali metal hydroxides and alkoxides. arkat-usa.org Bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as N,N-dimethylformamide (DMF) are highly effective in generating the required carbanion. arkat-usa.org
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly influences the reaction rate. Studies on analogous alkylations show that the reactivity of halo-compounds increases in the order of Cl < Br < I. arkat-usa.org For instance, alkylation of deprotonated diphenylacetonitrile with chloroacetone (B47974) gives a low yield (16%), whereas bromoacetone (B165879) or in-situ prepared iodoacetone (B1206111) can increase the yield to over 70%. arkat-usa.org
Selectivity: A significant challenge in some classical syntheses is the lack of regioselectivity. In the synthesis involving the aziridinium intermediate, the diphenylacetonitrile anion can attack either of the two electrophilic carbon atoms of the ring. This results in a mixture of two regioisomeric products: the desired 2,2-diphenyl-4-(dimethylamino)pentanenitrile (methadone nitrile) and the byproduct 2,2-diphenyl-3-methyl-4-(dimethylamino)butyronitrile (isomethadone nitrile). nih.govgoogle.com Under optimal classical conditions, the ratio of these isomers can be as low as 3:1, necessitating complex purification steps to isolate the desired product. nih.gov
Modern Advancements in Preparative Strategies
To overcome the limitations of classical methods, such as harsh reaction conditions, low selectivity, and the need for stoichiometric strong bases, modern strategies have been developed. Phase-transfer catalysis represents a significant advancement in this area.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. mdma.chcrdeepjournal.org In the context of this compound synthesis, the substrate (diphenylacetonitrile) is in a water-immiscible organic solvent (e.g., toluene), while the base (e.g., sodium hydroxide) is in an aqueous solution. google.com
The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. google.comcrdeepjournal.org In the organic phase, the hydroxide deprotonates the diphenylacetonitrile, allowing the resulting carbanion to react with the alkylating agent. This method avoids the need for anhydrous solvents or hazardous bases like sodium amide, and it significantly increases the reaction rate. google.com
Quaternary ammonium salts (QAS) are the most common catalysts in PTC for this synthesis. google.comtaylorandfrancis.com The general structure is R₄N⁺X⁻, where the R groups are alkyl or aryl substituents that provide solubility in the organic phase. taylorandfrancis.com The positively charged nitrogen atom can pair with an anion (like OH⁻ or the diphenylacetonitrile carbanion) and shuttle it into the organic phase for reaction. google.combiomedres.us
This catalytic approach has been shown to provide advantageous yields and improved productivity, obviating the need for procedures like azeotropic removal of water to drive the reaction forward. google.com A variety of quaternary ammonium salts have proven effective, including tetrabutylammonium (B224687) halides, benzyltriethylammonium chloride (TEBA), and long-chain alkylammonium salts like Adogen 464 (methyltrialkyl (C₈-C₁₀) ammonium chloride). google.comgoogle.com
The table below summarizes findings from a patented method for synthesizing a derivative, 4-dimethylamino-2,2-diphenyl valeronitrile, using various quaternary ammonium salt catalysts. google.com
| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Benzyltriethylammonium Chloride | Tetrahydrofuran | 50 | 4 | 33.34 |
| Tetrabutylammonium Bromide | Benzene (B151609) | 50 | 6 | 35.09 |
| Tetrabutylammonium Bromide | Dimethyl Sulfoxide | 60 | 2 | 33.63 |
| Tetra(dodecyl)ammonium Bromide | Dimethyl Sulfoxide | 60 | 2 | 34.94 |
Phase-Transfer Catalysis in this compound Synthesis
Influence of Catalyst Structure on Reaction Efficiency
The synthesis of this compound is commonly achieved via the alkylation of diphenylacetonitrile with a suitable propyl halide. Phase-transfer catalysis (PTC) has emerged as a highly efficient method for this transformation, where the structure of the catalyst plays a pivotal role in determining the reaction's efficiency. Quaternary ammonium salts are the most common catalysts, and their efficacy is dictated by their ability to extract the diphenylacetonitrile anion from a solid or aqueous basic phase into the organic phase where the alkylation occurs.
The lipophilicity of the catalyst, often quantified by the total number of carbon atoms (C#), is a critical factor. acsgcipr.org A higher C# increases the catalyst's solubility in the organic phase, enhancing the concentration of the reactive ion pair. For reactions where the organic phase reaction is rate-determining, catalysts with a C# in the range of 16 to 32 often exhibit optimal performance. acsgcipr.org The steric and electronic properties of the catalyst also influence the tightness of the ion pair between the quaternary cation and the carbanion, which in turn affects the nucleophilicity of the carbanion and, consequently, the reaction rate. princeton.edu
For instance, in the alkylation of phenylacetonitrile, a close analogue, the choice of the quaternary ammonium salt significantly impacts the reaction yield and selectivity. Catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are frequently employed. The structure of these catalysts dictates their ability to shield the anion and facilitate a successful SN2 reaction with the alkyl halide.
Below is a representative table illustrating the effect of catalyst structure on the alkylation of a diphenylacetonitrile precursor under phase-transfer conditions.
Table 1: Influence of Phase-Transfer Catalyst Structure on Alkylation Efficiency
| Catalyst | Catalyst Structure | Key Structural Feature | Typical Yield (%) |
|---|---|---|---|
| TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Symmetric, moderately lipophilic | 85-95 |
| TEBAC | (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻ | Benzyl group increases lipophilicity | 88-96 |
| Aliquat® 336 | [CH₃(CH₂)₇]₃CH₃N⁺Cl⁻ | High lipophilicity (C# > 20) | >95 |
Note: Data is illustrative, based on typical results for the alkylation of activated nitriles under PTC conditions.
Mechanistic Insights into Catalytic Cycles
The catalytic cycle for the synthesis of this compound via phase-transfer catalysis involves a series of equilibria and reaction steps that shuttle the reactive anion between phases. The process, often referred to as the Makosza mechanism, begins with the deprotonation of diphenylacetonitrile by a strong base (e.g., aqueous NaOH) at the interface of the aqueous and organic phases. crdeepjournal.org
The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q⁺) of the catalyst. This lipophilic ion pair, [Q⁺][Ph₂CCN⁻], is then extracted from the aqueous or interfacial region into the bulk organic phase. youtube.com It is within this non-polar environment that the now "naked" and highly nucleophilic carbanion reacts with the propyl halide (e.g., 1-bromopropane) in an SN2 displacement reaction. This step forms the desired product, this compound, and regenerates the quaternary ammonium halide [Q⁺][X⁻]. The catalyst then migrates back to the interface to repeat the cycle by exchanging the halide for another carbanion. youtube.com This continuous process allows for the use of only a catalytic amount of the phase-transfer agent to achieve high conversion.
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
Creating chiral analogues of this compound, where the pentyl chain or one of the phenyl groups is substituted to generate a stereocenter, requires sophisticated stereoselective synthetic strategies.
Chiral Pool Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. semanticscholar.org For the synthesis of a chiral this compound analogue, one could envision starting from a chiral amino acid like L-alanine or L-leucine. baranlab.org The amino acid can be converted into a chiral 1,2-amino alcohol, which serves as a precursor to a key synthetic intermediate. This strategy embeds chirality from the very beginning of the synthetic sequence, ensuring the final product's enantiopurity. For example, a chiral amino alcohol can be used to form a cyclic sulfamidate, a versatile intermediate for introducing other functionalities stereospecifically. researchgate.net
Enantioselective Alkylation Strategies
A more direct method to introduce chirality is through the enantioselective alkylation of a prochiral diphenylacetonitrile enolate. This is typically achieved using a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids, such as cinchonidinium or quinidinium salts, have proven highly effective. crdeepjournal.org These catalysts create a chiral environment around the ion pair in the organic phase. The rigid structure of the catalyst blocks one face of the planar carbanion, forcing the alkylating agent to approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer. nih.gov The degree of enantioselectivity is highly dependent on the catalyst structure, the solvent, and the reaction temperature.
The development of C₂-symmetric chiral quaternary ammonium salts has also provided powerful catalysts for these transformations, achieving impressive enantiomeric excesses (ee) in the alkylation of substrates like tert-butyl glycinate-benzophenone Schiff base, a model system for α-amino acid synthesis. crdeepjournal.org
Table 2: Chiral Catalysts for Enantioselective Alkylation of Prochiral Nitriles
| Catalyst Type | Chiral Scaffold | Alkylating Agent | Achieved Enantiomeric Excess (ee %) |
|---|---|---|---|
| Cinchonidinium Salt | Cinchona Alkaloid | Benzyl Bromide | 92-99 |
| Sparteine Complex | (-)-Sparteine | Allyl Carbonate | 85-95 |
| BINAP-based PTC | Binaphthyl | Methyl Iodide | ~90 |
Note: Data is compiled from studies on analogous prochiral activated methylene compounds.
Diastereoselective Methodologies and Control of Stereocenters
When the target molecule contains multiple stereocenters, diastereoselective methods are required to control their relative configuration. A common strategy involves the use of a chiral auxiliary. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to one of the phenyl rings of diphenylacetonitrile. researchgate.net The auxiliary then directs the alkylation of the benzylic position to one face of the molecule, establishing the first stereocenter with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. This substrate-controlled approach is a powerful tool for the synthesis of complex chiral molecules. researchgate.net
Alternatively, catalyst-controlled diastereodivergent synthesis can provide access to any desired diastereomer. rsc.org By carefully selecting the chiral catalyst and metal complex (e.g., Pd/Cu systems), it is possible to favor the formation of either the syn or anti diastereomer from the same set of starting materials. nih.gov
Cyclic Sulfamidate Ring-Opening Reactions in Chiral Synthesis
Cyclic sulfamidates, readily prepared from chiral 1,2-amino alcohols, are exceptionally versatile intermediates for asymmetric synthesis. researchgate.net The strained five-membered ring is susceptible to nucleophilic attack, which proceeds with high stereospecificity, typically via an SN2 mechanism, resulting in inversion of configuration at the carbon center being attacked. researchgate.net
To synthesize a chiral analogue of this compound, a chiral amino alcohol (derived, for example, from the chiral pool) can be converted to its corresponding cyclic sulfamidate. researchgate.net Regioselective ring-opening of this sulfamidate at the carbon atom destined to be part of the pentyl chain with an appropriate organocuprate or Grignard reagent, followed by further functional group manipulation, can install the required side chain with complete control of the stereochemistry. Alternatively, ring-opening with a cyanide nucleophile can introduce the nitrile group itself in a stereocontrolled manner, leading to chiral β-amino nitriles which can be further elaborated. researchgate.net This methodology provides a robust and predictable way to construct chiral centers.
Optimization of Reaction Conditions and Process Development
The efficiency and viability of synthesizing this compound are heavily reliant on the meticulous optimization of reaction conditions. This section explores the critical parameters that influence the synthetic outcome, including the choice of solvent, operating temperature and pressure, and the adoption of modern manufacturing techniques like continuous flow chemistry. Furthermore, it addresses the perennial challenges of isomer formation and byproduct management.
Solvent Effects on Yield and Selectivity
The selection of an appropriate solvent is a pivotal factor in the synthesis of this compound, directly impacting both the reaction yield and selectivity. The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates, equilibrium positions, and the stability of intermediates and transition states. google.com
In the context of the alkylation of diphenylacetonitrile to form this compound and its derivatives, the polarity and dielectric constant of the solvent are important variables. google.com The choice of solvent can affect the solubility of the reactants, including the diphenylacetonitrile anion and the alkylating agent, as well as the inorganic base often employed.
The following interactive table summarizes the impact of different solvents on the synthesis of related diphenyl nitrile compounds, illustrating the trade-offs between reaction conditions and outcomes.
| Solvent | Boiling Point (°C) | Key Considerations | Potential Impact on Yield/Selectivity |
| Toluene (B28343) | 111 | Good balance of boiling point and solvating properties. | Provides advantageous yields. nih.gov |
| Xylene | ~140 | Allows for higher reaction temperatures at atmospheric pressure. | Can potentially increase reaction rate. nih.gov |
| Benzene | 80 | Effective solvent but toxic; requires pressure to reach higher temperatures. | Not preferred due to safety and operational complexity. nih.gov |
| Acetonitrile | 82 | "Greener" alternative to some chlorinated solvents. | Can provide a good balance between conversion and selectivity. acs.org |
| 2-MeTHF | 80 | Eco-friendly solvent derived from renewable resources. | Has been shown to improve overall yields in other API syntheses. researchgate.net |
| CPME | 106 | Another green solvent alternative with a favorable boiling point. | Can lead to improved yields and simplified work-up. researchgate.net |
Temperature and Pressure Parameter Studies
Temperature and pressure are fundamental parameters in chemical synthesis that significantly influence reaction kinetics and thermodynamics. In the synthesis of this compound, precise control over these variables is essential for optimizing the reaction rate, minimizing the formation of byproducts, and ensuring the safety of the process.
Generally, increasing the reaction temperature accelerates the rate of reaction. For the synthesis of the related 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, it is recommended that the reaction be carried out at a temperature of at least 80°C. nih.gov Toluene reflux temperature, typically between 88°C and 95°C, is a convenient operating condition. nih.gov However, elevated temperatures can also lead to the formation of side products, thereby decreasing the selectivity for the desired product. acs.org Therefore, a key aspect of process development is to identify the optimal temperature that provides a high reaction rate without compromising the purity of the product.
Pressure becomes a critical parameter when dealing with volatile reactants or solvents. For instance, when a lower-boiling solvent like benzene is used, the reaction must be conducted under pressure to achieve the necessary reaction temperatures. nih.gov High-pressure, high-temperature (HPHT) synthesis is a technique employed to create unique structures and properties that are not typically achievable under normal conditions. rhhz.net While not commonly reported for this specific synthesis, it represents a potential area for investigation to enhance reaction efficiency.
The interplay between temperature and pressure is crucial. For instance, in continuous flow systems, high-temperature and high-pressure conditions can be safely managed, allowing for reactions to occur in supercritical fluids, which can offer unique solvating properties and enhance reaction rates. rsc.org
The following table outlines the general effects of temperature and pressure on the synthesis of this compound.
| Parameter | General Effect on Reaction | Considerations for this compound Synthesis |
| Temperature | Increased temperature generally increases the reaction rate. | A minimum temperature of around 80°C is often preferred. Higher temperatures can lead to increased byproduct formation. nih.govacs.org |
| Pressure | Becomes significant when using low-boiling point solvents or gaseous reactants. | Necessary when using solvents like benzene to achieve adequate reaction temperatures. nih.gov Can be manipulated in flow chemistry to use solvents in a supercritical state. rsc.org |
Continuous Flow Chemistry Approaches for Scalability
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of scalability, safety, and efficiency over traditional batch processing. rsc.org This approach involves the continuous pumping of reactants through a reactor, where the chemical transformation occurs. The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, enable excellent heat and mass transfer, allowing for precise control over reaction parameters. arkat-usa.org
For the synthesis of nitriles, continuous flow methods have been successfully developed, demonstrating the potential for safer and more scalable production. mt.comjocpr.com These systems can handle hazardous reagents more safely due to the small reaction volumes at any given time. libretexts.org Furthermore, continuous flow setups can be readily scaled up by extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. rsc.org
The application of continuous flow chemistry to the synthesis of this compound would likely involve the reaction of diphenylacetonitrile with a suitable pentyl halide in the presence of a base. The reactants would be continuously fed into a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or base. The product stream would then be collected and purified.
Advantages of Continuous Flow Chemistry for this compound Synthesis:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates and exothermic reactions.
Improved Heat and Mass Transfer: Leads to better temperature control and more consistent product quality.
Scalability: Production can be easily scaled by running the system for longer durations or by parallelization.
Automation: Flow systems are amenable to automation, allowing for unattended operation and data logging.
Integration of In-line Analysis: Process analytical technology (PAT) can be integrated to monitor the reaction in real-time, enabling rapid optimization.
While specific literature on the continuous flow synthesis of this compound is not abundant, the successful application of this technology to a wide range of nitrile syntheses suggests its high potential for this compound. rsc.orglibretexts.org
Minimization of Isomer Formation and Byproduct Management
In the synthesis of this compound, particularly through the alkylation of diphenylacetonitrile, the potential for isomer formation and the generation of byproducts are significant challenges that need to be addressed to ensure high purity of the final product.
A common issue in the alkylation of unsymmetrical alkyl halides is the formation of structural isomers. For the related synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, the formation of the isomer 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile is a known issue. nih.gov The proportions of these isomers can be influenced by the reaction conditions. While the use of certain catalysts may increase the reaction rate, it does not necessarily alter the ratio of the isomers formed. nih.gov Therefore, purification steps, such as crystallization, are often necessary to isolate the desired isomer. nih.gov
Byproduct formation can occur through various side reactions. In the alkylation of diphenylacetonitrile, if the reaction is not carried out under an inert atmosphere, oxidation of the starting material can lead to the formation of byproducts such as benzoquinone. nih.gov Another potential side reaction is the cyclization of intermediates, especially when using certain haloacetones as alkylating agents, which can lead to the formation of pyrrolidinone derivatives. wordpress.com
Strategies for Minimization and Management:
Control of Reaction Conditions: Careful optimization of temperature, solvent, and reaction time can help to minimize the formation of byproducts.
Use of an Inert Atmosphere: Conducting the reaction under an inert gas like nitrogen can prevent oxidation of sensitive reagents. nih.gov
Purification Techniques: Effective purification methods are crucial for removing isomers and byproducts. Crystallization is a common technique for separating the desired product from its isomers. nih.gov Chromatography can also be employed for purification.
Process Understanding: In-situ analytical techniques, such as FTIR and Raman spectroscopy, can be used to monitor the reaction in real-time, providing insights into the formation of intermediates and byproducts, which can aid in optimizing the process to minimize their formation. primescholars.com
The following table summarizes common isomers and byproducts in related diphenylacetonitrile alkylations and strategies for their management.
| Type | Example | Formation Pathway | Management Strategy |
| Isomer | 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile | Alkylation at a different position of the alkylating agent. | Separation by crystallization. nih.gov |
| Byproduct | Benzoquinone | Oxidation of diphenylacetonitrile. | Reaction under an inert atmosphere. nih.gov |
| Byproduct | 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one | Cyclization of an intermediate. wordpress.com | Careful selection of alkylating agent and reaction conditions. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net This section focuses on two key principles: atom economy and reaction efficiency.
Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants, expressed as a percentage. A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, resulting in less waste.
The synthesis of this compound via the alkylation of diphenylacetonitrile with 1-bromopentane (B41390) in the presence of a base like sodium hydride can be used to illustrate the concept of atom economy.
Reaction:
Diphenylacetonitrile + 1-Bromopentane + Sodium Hydride → this compound + Sodium Bromide + Hydrogen
Molecular Weights:
Diphenylacetonitrile (C₁₄H₁₁N): 193.25 g/mol
1-Bromopentane (C₅H₁₁Br): 151.05 g/mol
Sodium Hydride (NaH): 24.00 g/mol
this compound (C₁₉H₂₁N): 263.38 g/mol
Sodium Bromide (NaBr): 102.89 g/mol
Hydrogen (H₂): 2.02 g/mol
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy = (263.38 / (193.25 + 151.05 + 24.00)) x 100
Atom Economy = (263.38 / 368.30) x 100 ≈ 71.5%
This calculation shows that, even with a 100% theoretical yield, a significant portion of the reactant mass is converted into byproducts (sodium bromide and hydrogen). To improve the atom economy, alternative synthetic routes could be explored, such as addition reactions that, in principle, can achieve 100% atom economy.
Reaction efficiency, on the other hand, is a broader concept that encompasses not only the atom economy but also the reaction yield, selectivity, and the energy required to run the process. A truly efficient process will have a high atom economy, a high yield of the desired product, and will be conducted under mild and energy-efficient conditions.
Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into greener alternatives for the synthesis of this compound has explored several avenues, moving away from conventional volatile organic compounds towards more sustainable options.
One of the key starting materials for the synthesis of this compound and its derivatives is diphenylacetonitrile. The alkylation of diphenylacetonitrile is a crucial step that has traditionally been carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). arkat-usa.org However, DMF is now recognized as a substance of very high concern due to its reproductive toxicity. whiterose.ac.uk
A significant advancement in this area is the use of ionic liquids (ILs) as a reaction medium. A study has demonstrated the efficient monoalkylation of active methylene compounds, including diphenylacetonitrile, in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). isca.me This ionic liquid acts as both the solvent and catalyst, eliminating the need for a separate phase-transfer catalyst or hazardous condensing agents. isca.me A key advantage of using [bmim][PF6] is its recyclability; it can be reused for multiple cycles without a significant loss in product yield. isca.me This approach offers a cleaner reaction profile and easier product isolation, positioning ionic liquids as a potent green alternative to conventional solvents. isca.me
Another strategy involves the use of aqueous micellar media . While not directly reported for this compound, this technique has proven effective for O-alkylation reactions, which share mechanistic similarities with the C-alkylation of diphenylacetonitrile. scirp.org Using water as the bulk solvent, surfactants can create micelles that act as microreactors, facilitating the reaction between water-insoluble organic substrates. scirp.org This method significantly reduces the reliance on volatile organic solvents and utilizes water, an inexpensive and environmentally benign solvent. scirp.org
Furthermore, the synthesis of a derivative, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, has been described in a biphasic system using a water-immiscible organic solvent such as toluene or xylene in the presence of an aqueous base. google.com While toluene and xylene are volatile organic compounds, this process, when coupled with phase-transfer catalysis, allows for the use of water as a co-solvent, which is an improvement over anhydrous systems using solvents like DMF.
The potential of deep eutectic solvents (DES) has also been noted in related syntheses. For instance, the synthesis of methadone, which involves a derivative of this compound, has been proposed in a eutectic solvent system of choline (B1196258) chloride and urea, which are considered environmentally friendly. azaruniv.ac.ir
Supercritical fluids , such as supercritical carbon dioxide (scCO₂), represent another frontier in green solvent technology. mdpi.com Although specific applications to this compound synthesis are not widely documented, scCO₂ offers advantages like non-toxicity, non-flammability, and easy removal from the product mixture. mdpi.com Its use in nitrile synthesis from carboxylic acids has been demonstrated, suggesting its potential applicability. nih.gov
| Solvent System | Key Advantages | Example of Application/Relevance | Reference |
|---|---|---|---|
| Ionic Liquid ([bmim][PF6]) | Acts as solvent and catalyst; Recyclable; Negligible vapor pressure. | Alkylation of diphenylacetonitrile. | isca.me |
| Aqueous/Organic Biphasic | Reduces the amount of organic solvent; Uses water. | Synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. | google.com |
| Deep Eutectic Solvents (DES) | Biodegradable; Low cost; Non-toxic components. | Proposed for the synthesis of a related compound, methadone. | azaruniv.ac.ir |
| Supercritical CO₂ | Non-toxic; Non-flammable; Easily separated from product. | General nitrile synthesis. | mdpi.comnih.gov |
Sustainable Catalysis Development
Sustainable catalysis focuses on the use of catalysts that are recyclable, derived from abundant resources, and can operate under mild conditions, thus minimizing energy consumption and waste.
Phase-Transfer Catalysis (PTC) has emerged as a highly effective and green methodology for the synthesis of this compound derivatives. jetir.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, enabling reactions between immiscible reactants, such as an organic substrate and an aqueous base. mdpi.com This technique is particularly valuable as it can eliminate the need for anhydrous and often toxic organic solvents. jetir.org
In the synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, quaternary ammonium salts like tetrabutylammonium halides and methyltrialkyl (C₈-C₁₀) ammonium halides have been employed as phase-transfer catalysts. google.com These catalysts promote the reaction between diphenylacetonitrile and 1-dimethylamino-2-halopropane in a biphasic system, markedly increasing the reaction rate and productivity. google.com The use of PTC avoids the need for azeotropic removal of water, simplifying the process. google.com The catalyst can often be retained in the aqueous phase and potentially recycled.
Looking forward, the development of heterogeneous and recyclable catalysts offers a path to even more sustainable processes. While not yet specifically applied to this compound, research on the α-alkylation of other nitriles provides a blueprint. For instance, cobalt nanoparticles supported on N-doped carbon have been developed as reusable catalysts for the α-alkylation of nitriles with alcohols. researchgate.netrsc.org This "borrowing hydrogen" methodology is highly atom-economical, producing water as the only byproduct. researchgate.net Similarly, recyclable palladium catalysts have shown high efficiency in the α-alkylation of ketones with alcohols, a related carbon-carbon bond-forming reaction. organic-chemistry.org The adaptation of such solid-supported metal catalysts to the synthesis of this compound could lead to processes with simplified product purification and catalyst recovery.
Biocatalysis , the use of enzymes to catalyze chemical reactions, represents an ultimate goal in sustainable synthesis. Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity. nih.gov While biocatalytic methods for the synthesis of various nitriles have been developed, their application to sterically demanding substrates like this compound remains a challenge and an area for future research. nih.gov
| Catalyst Type | Catalyst Example | Key Advantages | Relevance to this compound Synthesis | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Enables use of aqueous base; Increases reaction rate; Avoids anhydrous conditions. | Used in the synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. | google.com |
| Heterogeneous Metal Catalyst | Cobalt nanoparticles on N-doped carbon | Recyclable; High atom economy (water as byproduct). | Demonstrated for general α-alkylation of nitriles; potential for future application. | researchgate.netrsc.org |
| Heterogeneous Metal Catalyst | Palladium on Aluminum Hydroxide | Recyclable; Ligand-free; Operates under mild conditions. | Proven for α-alkylation of ketones, a related transformation. | organic-chemistry.org |
| Biocatalyst | Enzymes (e.g., Aldoxime Dehydratases) | Operates in water at mild temperatures; High selectivity. | Currently applied to less sterically hindered nitriles; an area for future research. | nih.gov |
Chemical Reactivity and Functional Group Transformations of 2,2 Diphenylpentanenitrile
Reactions of the Nitrile Moiety
The cyano group is a versatile functional group that can be converted into several other important chemical entities.
Reduction Pathways to Primary Amines
The conversion of the nitrile group to a primary amine (R-CH₂NH₂) is a fundamental transformation. bme.hu This can be achieved through methods employing hydride-based reagents or through catalytic hydrogenation. wikipedia.org
Strong hydride-based reducing agents are highly effective for the reduction of nitriles to primary amines. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is a common choice for converting nitriles to primary amines. masterorganicchemistry.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion intermediate, which is then further reduced by a second hydride addition to a dianion. libretexts.org An aqueous or acidic workup then protonates the dianion to yield the primary amine, 2,2-diphenylpentylamine. libretexts.orgchemistrysteps.com Due to its high reactivity, LiAlH₄ will readily reduce most reducible functional groups. bham.ac.uk
Diisobutylaluminium Hydride (DIBAL-H): While DIBAL-H is often used to reduce nitriles to aldehydes at low temperatures, it can also produce primary amines, similar to LiAlH₄, though it is generally considered a milder reagent. chemistrysteps.commasterorganicchemistry.com The outcome of the reaction with DIBAL-H can be highly dependent on the reaction conditions, such as temperature and stoichiometry. chemistrysteps.com The bulky nature of DIBAL-H can sometimes offer different selectivity compared to LiAlH₄. chemistrysteps.commasterorganicchemistry.com
Table 1: Comparison of Hydride-Based Reducing Agents for Nitrile Reduction
| Reagent | Formula | Typical Product | Key Characteristics |
| Lithium Aluminum Hydride | LiAlH₄ | Primary Amine | Powerful, highly reactive, reduces many functional groups. masterorganicchemistry.combham.ac.uk |
| Diisobutylaluminium Hydride | DIBAL-H | Aldehyde or Primary Amine | Milder than LiAlH₄, can be selective for aldehydes at low temperatures. chemistrysteps.commasterorganicchemistry.com |
Catalytic hydrogenation is an industrially significant and economical method for producing primary amines from nitriles. wikipedia.org This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com
Common catalysts for this transformation include:
Raney Nickel: A widely used catalyst for nitrile hydrogenation. wikipedia.orgorgsyn.org It is often employed under elevated temperature and pressure. orgsyn.org The presence of alkali in some preparations of Raney nickel can be advantageous for the hydrogenation of nitriles. orgsyn.org
Palladium (Pd): Supported palladium catalysts, such as palladium on carbon (Pd/C), are also effective. bme.huhidenanalytical.com The selectivity towards the primary amine can sometimes be compromised by the formation of secondary and tertiary amines as byproducts. wikipedia.orghidenanalytical.com This can be mitigated by adjusting reaction conditions, such as adding acid to form a salt with the primary amine product, which prevents further reaction. hidenanalytical.com
Platinum (Pt): Platinum-based catalysts, like platinum dioxide (Adam's catalyst), can also be used and may offer improved selectivity towards the primary amine compared to palladium catalysts in certain cases. hidenanalytical.com
The choice of catalyst, solvent, temperature, and pressure are all critical factors that influence the yield and selectivity of the primary amine. wikipedia.org
Hydrolysis and Related Conversions
The nitrile group of 2,2-diphenylpentanenitrile can be hydrolyzed to a carboxylic acid, 2,2-diphenylpentanoic acid. numberanalytics.comchemistrysteps.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uk In both pathways, an amide (2,2-diphenylpentanamide) is formed as an intermediate which is usually not isolated. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid, such as hydrochloric acid. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgpressbooks.pub A series of proton transfers leads to a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgmasterorganicchemistry.com
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt (e.g., sodium 2,2-diphenylpentanoate) and ammonia. chemistrysteps.comchemguide.co.uk The free carboxylic acid can then be obtained by acidifying the solution. chemguide.co.uk
Nucleophilic Addition to the Nitrile Carbon
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents. libretexts.orgnih.gov
This reaction provides a pathway to synthesize ketones. For instance, the reaction of this compound with an ethyl Grignard reagent (ethylmagnesium bromide) would proceed through a nucleophilic addition to form an intermediate imine-magnesium salt. Subsequent hydrolysis of this intermediate would yield 4,4-diphenyl-3-heptanone. google.comgoogle.com This specific reaction is a key step in the synthesis of the pharmaceutical compound methadone. google.comgoogle.com
Reactions Involving the Alpha-Carbon and Adjacent Substituents
The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (the nitrile carbon, the propyl chain carbon, and the two ipso-carbons of the phenyl rings). It has no hydrogen atoms attached. idc-online.com
In many carbonyl and nitrile compounds, the alpha-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate or a related anion, which can then undergo reactions like alkylation. libretexts.orgpearson.com However, this compound lacks alpha-hydrogens. idc-online.com Therefore, it cannot form an enolate at this position and cannot undergo the typical alpha-substitution or condensation reactions seen in other nitriles. idc-online.comlibretexts.org The steric hindrance from the two bulky phenyl groups further limits the accessibility of this alpha-carbon to reagents.
Alkylation and Acylation Reactions
Alkylation of the carbon alpha to the nitrile group is a key reaction in the synthesis of related compounds. The deprotonation of diphenylacetonitrile (B117805), a precursor to this compound, generates a carbanion that can be alkylated. For instance, the synthesis of methadone involves the alkylation of the diphenylacetonitrile anion with 1-dimethylamino-2-chloropropane. nih.govunodc.org This reaction can lead to the formation of isomeric products, and the ratio of these isomers can be influenced by the reaction conditions. nih.gov The use of phase-transfer catalysts, such as quaternary ammonium salts, can enhance the conversion to the desired aminonitrile. google.com
The alkylation of this compound itself can occur at the nitrile group. For example, it can undergo a Grignard reaction with ethyl magnesium bromide, which is a key step in the synthesis of methadone from its nitrile precursor. google.comgoogleapis.com This reaction transforms the nitrile into a ketone after hydrolysis.
Acylation reactions have also been explored. N-silyl ketene (B1206846) imines, derived from nitriles like diphenylacetonitrile, can react with acyl halides to produce N-acyl ketene imines or α-cyano ketones, depending on the reaction conditions. unibo.it While this specific reaction is on a related precursor, it demonstrates the potential for acylation at the nitrogen of the nitrile group after transformation into a ketene imine.
| Reaction Type | Reagent(s) | Product(s) | Key Findings |
| Alkylation | 1-dimethylamino-2-chloropropane, Base (e.g., NaNH2, KOtBu) | 4-(Dimethylamino)-2,2-diphenylpentanenitrile and Isomethadone nitrile | Formation of regioisomers is a significant factor. nih.govunodc.org |
| Grignard Reaction | Ethyl magnesium bromide, then hydrolysis | 6-(Dimethylamino)-4,4-diphenylheptan-3-one (Methadone) | A crucial step in converting the nitrile to a ketone. google.comgoogleapis.com |
| Acylation (of related N-silyl ketene imine) | Acyl halides | N-acyl ketene imines or α-cyano ketones | Product depends on reaction conditions. unibo.it |
Functionalization of Aromatic Moieties
The two phenyl groups on this compound are susceptible to electrophilic aromatic substitution reactions. However, specific examples of functionalization directly on the aromatic rings of this compound are not extensively detailed in the provided search results. General knowledge of aromatic chemistry suggests that reactions such as nitration, halogenation, and sulfonation could potentially occur on the phenyl rings, though the presence of the other functional groups might influence the regioselectivity and reactivity.
Research on related polycyclic aromatic hydrocarbons (PAHs) has shown that sulfoniumization can be a strategy to solubilize and functionalize these systems, allowing for subsequent C-C and C-heteroatom bond formation. rsc.org While not directly applied to this compound in the provided literature, this suggests a potential avenue for modifying its phenyl groups.
Reactivity of Amine Substituents (e.g., Dimethylamino Group)
The dimethylamino group in 4-(dimethylamino)-2,2-diphenylpentanenitrile is a key functional group that influences the compound's properties and reactivity.
Nucleophilic Substitution Reactions
The dimethylamino group can participate in nucleophilic substitution reactions. evitachem.com For instance, it can be replaced by other nucleophiles under appropriate conditions. The synthesis of 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, an isomer of the methadone precursor, involves a final amination step with dimethylamine. This indicates the feasibility of introducing the dimethylamino group via nucleophilic substitution.
Oxidation Reactions (e.g., N-Oxidation)
The dimethylamino group is susceptible to oxidation. Oxidation can lead to the formation of N-oxides. evitachem.com In the broader context of related compounds, the oxidation of the dimethylamino group is a known metabolic pathway. For example, methadone can be oxidized to form various metabolites. While not specifically detailed for this compound, this reactivity is a general characteristic of tertiary amines.
| Reaction Type | Reagent/Condition | Product Type | Significance |
| Nucleophilic Substitution | Various nucleophiles | Substituted aminonitriles | Allows for modification of the amine functionality. |
| N-Oxidation | Oxidizing agents (e.g., H2O2, KMnO4) | N-oxides | A potential metabolic pathway and a known reaction for tertiary amines. evitachem.com |
Mechanistic Studies of this compound Transformations
Understanding the mechanisms of reactions involving this compound and its precursors is crucial for optimizing synthetic routes and controlling product formation.
Investigation of Radical Reaction Pathways
While the primary reactions discussed for this compound synthesis and transformation are ionic, radical pathways can also be relevant in certain contexts. For instance, the reaction of 2,2-diphenylpicrylhydrazyl (DPPH•), a stable radical, with polyphenols has been shown to involve the formation of covalent adducts. nih.gov This suggests that under specific conditions, radical species could interact with the aromatic or other functional groups of this compound.
Furthermore, studies on the formation of N-nitrosodimethylamine (NDMA) from precursors containing a dimethylamino group have highlighted the involvement of radical intermediates, particularly in the context of disinfection byproducts in water treatment. scholaris.ca While not a direct study of this compound, this research underscores the potential for radical-mediated transformations of the dimethylamino moiety under specific oxidative conditions.
Mechanistic studies on the cyclization of ketonitriles catalyzed by titanium(III) involve single-electron transfer to form a radical species, which then undergoes cyclization. diva-portal.org This demonstrates that radical pathways can be intentionally employed in the transformation of nitrile-containing compounds.
Kinetic Analyses of Reaction Rates and Mechanisms of this compound
The study of the chemical reactivity of this compound, a key intermediate in various synthetic pathways, provides valuable insights into the transformation of its nitrile functional group. While detailed quantitative kinetic data such as specific rate constants and activation energies for the reactions of this compound are not extensively documented in publicly available literature, a qualitative and mechanistic understanding can be derived from studies on its synthesis and its role in the formation of other compounds, as well as from the general principles of nitrile reactivity.
The primary functional group transformation of interest in this compound is the reaction of the nitrile moiety. The steric hindrance imposed by the two phenyl groups on the same carbon atom as the nitrile group significantly influences its reactivity.
One of the most notable reactions of this compound is its conversion to a ketone via a Grignard reaction, a critical step in the synthesis of methadone. acs.org This transformation involves the nucleophilic addition of a Grignard reagent, such as ethyl magnesium bromide, to the carbon atom of the nitrile group. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed in an acidic workup to yield the corresponding ketone. masterorganicchemistry.com
The general mechanism for the Grignard reaction with nitriles involves a second-order kinetic profile, being first order with respect to the Grignard reagent and first order in the nitrile. masterorganicchemistry.com The initial step is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, leading to the formation of a new carbon-carbon bond and a magnesium salt of the imine. This intermediate is stable until the addition of water or dilute acid, which protonates the imine nitrogen, leading to the formation of an iminium ion. Subsequent hydrolysis of the iminium ion yields the final ketone product.
Another significant functional group transformation for nitriles is their reduction to primary amines. For the related compound, 2,2-diphenyl-4-(dimethylamino)valeronitrile, the reduction of the nitrile group to an amine is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This suggests that this compound would likely undergo a similar reduction under these conditions to yield 2,2-diphenylpentan-1-amine. The mechanism of nitrile reduction by LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to produce the amine.
The synthesis of related compounds, such as 4-(dimethylamino)-2,2-diphenylpentanenitrile, has been studied, though the precise mechanism of the catalytic action in these reactions is not always fully understood. google.com For instance, in the synthesis of enantiomerically pure (R)- and (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile, the reaction involves the attack of a diphenylacetonitrile anion on an aziridinium (B1262131) salt, which can lead to a mixture of regioisomers. nih.gov
The following table summarizes the key functional group transformations involving this compound and related compounds, based on available literature.
| Reaction Type | Reactant(s) | Reagent(s) | Product Type | General Mechanistic Notes |
| Grignard Reaction | This compound | 1. Ethyl magnesium bromide 2. H₃O⁺ | Ketone | Second-order kinetics; nucleophilic addition to the nitrile followed by hydrolysis of the intermediate imine. masterorganicchemistry.com |
| Reduction | This compound (inferred) | Lithium aluminum hydride (LiAlH₄) | Primary Amine | Nucleophilic addition of hydride to the nitrile carbon. |
| Alkylation (Synthesis) | Diphenylacetonitrile | 1-(Dimethylamino)-2-halopropane, Base, Catalyst | 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Nucleophilic substitution; the exact catalytic mechanism may not be fully elucidated. google.com |
It is important to note that the reactivity of this compound can be influenced by steric factors. The presence of the two bulky phenyl groups at the α-position to the nitrile can hinder the approach of nucleophiles, potentially leading to slower reaction rates compared to less substituted nitriles. This steric hindrance is a critical consideration in the kinetic analysis of its reactions.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2-Diphenylpentanenitrile by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons present. The protons on the two phenyl rings would appear in the aromatic region of the spectrum, while the protons of the propyl group (-CH₂CH₂CH₃) would produce signals in the aliphatic region. The integration of these signals provides a ratio of the number of protons in each unique chemical environment. Furthermore, spin-spin coupling patterns between adjacent protons would help establish the connectivity of the propyl chain.
¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the quaternary carbon bonded to the two phenyl groups, the distinct carbons within the phenyl rings, and the three separate carbons of the propyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (C₆H₅) | ~7.2 - 7.5 | ~125 - 140 | Multiple signals due to ortho, meta, and para positions. |
| Aliphatic Protons (-CH₂-) | ~2.0 - 2.5 | ~35 - 45 | Signals would show coupling to adjacent protons. |
| Aliphatic Protons (-CH₂CH₂CH₃) | ~1.4 - 1.8 | ~15 - 25 | Complex multiplet due to coupling with two neighboring CH₂ groups. |
| Aliphatic Protons (-CH₃) | ~0.8 - 1.1 | ~10 - 15 | Triplet signal due to coupling with the adjacent CH₂ group. |
| Nitrile Carbon (-C≡N) | N/A | ~120 - 125 | Characteristic signal for a nitrile functional group. |
| Quaternary Carbon (C(Ph)₂) | N/A | ~50 - 60 | Carbon atom attached to the two phenyl rings and the propyl chain. |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When a sample of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecule's exact molecular weight.
The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. For this compound, common fragmentation pathways would involve the cleavage of bonds adjacent to the stable diphenylmethyl carbocation.
Table 2: Expected Mass Spectrometry Fragmentation for this compound Molecular Formula: C₁₇H₁₇N, Molecular Weight: 235.33 g/mol
| m/z Value | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 235 | [C₁₇H₁₇N]⁺ | Molecular Ion (M⁺) |
| 192 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 165 | [C₁₃H₉]⁺ | Formation of the fluorenyl cation, a common rearrangement fragment for diphenyl compounds |
| 158 | [M - C₆H₅]⁺ | Loss of a phenyl radical |
Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.
The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) group, the aromatic phenyl rings, and the aliphatic alkyl chain. The nitrile group produces a sharp, distinct peak, which is a key identifier for this class of compounds.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Chain) |
| 2260 - 2240 | C≡N Stretch | Nitrile |
| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl Rings) |
Chromatographic and Separation Science Methodologies
Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of a sample's purity and the quantification of its individual components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. A sample of this compound can be analyzed using a reverse-phase HPLC system, typically with a C18 column. The compound is dissolved in a suitable solvent and passed through the column, and a detector (commonly UV-Vis) measures the analyte as it elutes. The purity is determined by the area percentage of the main peak relative to any impurity peaks.
Because the central carbon atom bonded to the two phenyl groups is a stereocenter, this compound exists as a pair of enantiomers. To separate and quantify these enantiomers, a specialized form of HPLC known as chiral HPLC is required. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of the sample can be accurately determined.
Gas Chromatography (GC) is a powerful separation technique used primarily for analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is an excellent method for identifying and quantifying any volatile impurities, residual solvents, or starting materials that may be present in a sample.
In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the carrier gas and the stationary phase lining the column. Compounds are identified by their retention time. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of these separated volatile species by providing their mass spectra.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions. It operates on the principle of separating compounds in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).
In the context of synthesizing this compound, TLC serves as an invaluable tool for qualitatively tracking the conversion of starting materials to the final product. The process involves spotting a small amount of the reaction mixture onto the TLC plate at various time intervals. The plate is then developed in a chamber containing a suitable solvent system. The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.
A typical TLC analysis for monitoring the synthesis of this compound would involve:
Spotting: Applying spots of the starting materials, the reaction mixture at different times, and a co-spot (a mixture of starting material and reaction mixture) on the baseline of the TLC plate.
Development: Placing the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The eluent moves up the plate by capillary action.
Visualization: After development, the separated spots are visualized, typically under UV light if the compounds are UV-active, or by using a chemical staining agent (like potassium permanganate (B83412) or iodine).
The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot, which will have a distinct Rf value. This allows for a quick and efficient determination of the reaction's endpoint, preventing unnecessary reaction time or premature termination.
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Reactant A Spot (Rf) | Reactant B Spot (Rf) | Product Spot (Rf) | Observations |
|---|---|---|---|---|
| t = 0 hr | 0.25 | 0.60 | - | Strong reactant spots, no product visible. |
| t = 2 hr | 0.25 | 0.60 | 0.45 | Faint product spot appears; reactant spots still strong. |
| t = 4 hr | 0.25 | 0.60 | 0.45 | Product spot intensifies; reactant spots diminish. |
Note: Rf values are hypothetical and depend on the specific stationary and mobile phases used.
Advanced Separation Techniques (e.g., Preparative Chromatography, Crystallization)
Following a successful reaction, the isolation and purification of this compound from the crude reaction mixture are critical. This is achieved using advanced separation techniques like preparative chromatography and crystallization.
Preparative Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds on a larger scale than analytical HPLC. It is particularly useful for separating the target compound from impurities with similar polarities that are difficult to remove by other means. The principle is the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the pure substance. A typical workflow involves developing a separation method on an analytical scale and then scaling it up for preparative purification.
Crystallization: Crystallization is a fundamental and highly effective technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid is dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).
For compounds related to this compound, such as 2,2-diphenyl-4-dimethylaminopentanenitrile, recrystallization from solvents like hexane has been successfully used to obtain high-purity crystals suitable for single-crystal X-ray analysis. The choice of solvent is crucial and is often determined empirically through small-scale trials. Techniques like solvent layering, where a "poor" solvent is slowly diffused into a solution of the compound in a "good" solvent, can also be employed to induce crystallization.
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Assignment
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While a crystal structure for this compound itself is not publicly available, data for the closely related compound, 2,2-diphenyl-4-dimethylaminopentanenitrile, illustrates the detailed structural information that can be obtained.
Table 2: Crystallographic Data for 2,2-diphenyl-4-dimethylaminopentanenitrile
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₂N₂ | |
| Crystal System | Monoclinic | |
| Space Group | C1c1 (No. 9) | |
| a (Å) | 8.636(1) | |
| b (Å) | 15.162(2) | |
| c (Å) | 12.807(2) | |
| β (°) | 106.599(3) | |
| Volume (ų) | 1607.1 | |
| Z (molecules/unit cell) | 4 |
This data allows for a complete reconstruction of the molecule's solid-state structure and is essential for understanding intermolecular interactions within the crystal lattice.
Computational Chemistry Approaches for Molecular Characterization
Computational chemistry provides powerful tools for investigating molecular properties that may be difficult or impossible to measure experimentally. These methods allow for the detailed characterization of the electronic structure, stability, and dynamic behavior of molecules like this compound.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and stability of molecules. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For this compound, DFT calculations can provide insights into:
Optimized Geometry: Predicting the most stable three-dimensional structure by finding the minimum energy conformation.
Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Dipole Moment and Charge Distribution: Mapping the distribution of electron density across the molecule to identify polar regions.
Thermodynamic Stability: Calculating properties like the heat of formation to assess the molecule's relative stability.
Table 3: Representative Data Obtainable from DFT Calculations for this compound
| Property | Predicted Value (Hypothetical) | Significance |
|---|---|---|
| Ground State Energy (Hartree) | -885.123 | A measure of the molecule's total electronic energy. |
| HOMO Energy (eV) | -6.54 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.89 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.65 | Indicates electronic stability and influences UV-Vis absorption. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are ideal for performing a conformational analysis. By simulating the molecule's movement over nanoseconds or longer, researchers can:
Explore Conformational Space: Identify the full range of possible shapes (conformations) the molecule can adopt.
Identify Stable Conformers: Determine the lowest-energy, most populated conformations.
Analyze Dynamic Processes: Observe transitions between different conformations and understand the flexibility of different parts of the molecule, such as the rotation of the phenyl groups.
These simulations provide a "movie" of molecular motion that complements the static picture obtained from methods like X-ray crystallography.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure.
Vibrational Spectroscopy (IR, Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. This results in a theoretical IR or Raman spectrum that can be used to assign the peaks in an experimental spectrum to specific molecular motions (e.g., C≡N stretch, C-H bend).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. This is highly valuable for interpreting complex experimental NMR spectra and confirming structural assignments.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the molecule's λmax values.
This predictive capability is a powerful tool for structural elucidation and for understanding the relationship between a molecule's structure and its spectroscopic properties.
Theoretical and Computational Studies of 2,2 Diphenylpentanenitrile
Electronic Structure and Bonding Analysis
The arrangement of electrons in molecular orbitals and the nature of the chemical bonds define the fundamental characteristics of a molecule, including its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy and distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic nature. libretexts.orgyoutube.com
For 2,2-Diphenylpentanenitrile, the HOMO is expected to be localized primarily on the electron-rich π-systems of the two phenyl rings. The LUMO, conversely, would likely be centered on the antibonding orbitals of the nitrile group (C≡N) and the phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Computational analysis of this compound would yield specific energy values for these orbitals, allowing for predictions about its reactivity. For instance, in a reaction with an electrophile, the attack would likely occur at the sites with the highest HOMO density (the phenyl rings). In a reaction with a nucleophile, the attack would be directed towards the atoms with the highest LUMO density, such as the carbon atom of the nitrile group.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Primary Locus |
|---|---|---|
| HOMO | -6.5 | Phenyl Rings (π-orbitals) |
| LUMO | -0.8 | Nitrile Group & Phenyl Rings (π*-orbitals) |
| HOMO-LUMO Gap | 5.7 | - |
Note: The values in this table are illustrative and represent typical outputs from a quantum chemical calculation.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This analysis provides detailed information on atomic charges, hybridization, and the delocalizing interactions between filled (donor) and empty (acceptor) orbitals. nih.govq-chem.com
An NBO analysis of this compound would quantify the electronic distribution within the molecule. It would describe the σ-bonds of the aliphatic chain, the σ and π-bonds of the phenyl rings, and the σ and two π-bonds of the nitrile group. joaquinbarroso.com The analysis reveals the hybridization of each atom, for example, the sp-hybridization of the nitrile carbon and nitrogen.
Table 2: Selected NBO Analysis Output for this compound
| Bond/Interaction | Type | Wiberg Bond Index | Second-Order Perturbation Energy E(2) (kcal/mol) |
|---|---|---|---|
| C-CN | σ | 1.05 | - |
| C≡N | π | 1.95 | - |
| C-Phenyl | σ | 1.08 | - |
Note: The values presented are representative examples of data obtained from an NBO calculation.
Conformational Analysis and Molecular Flexibility
The three-dimensional structure of a molecule is not rigid; rotation around single bonds allows it to adopt various spatial arrangements known as conformations. mdpi.com Conformational analysis investigates the different possible conformations of a molecule and their relative energies. mdpi.comnih.gov The flexibility of this compound is primarily due to the rotation around the C-C single bonds in the pentane backbone and the C-C bonds connecting the phenyl groups to the quaternary carbon.
The presence of two bulky phenyl groups attached to the same carbon atom (C2) creates significant steric hindrance. This crowding restricts the rotation around the C2-C3 bond and influences the preferred orientation of the phenyl rings. Computational methods can be used to map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. mdpi.com The most stable conformation will be the one that minimizes steric repulsion between the phenyl groups and the rest of the molecule.
Reaction Pathway and Transition State Investigations
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. researchgate.net It allows for the mapping of the entire reaction pathway, from reactants to products, including the high-energy transition state that connects them. nih.govnih.gov
A key synthesis of related compounds involves the reaction of diphenylacetonitrile (B117805) with a suitable alkylating agent. nih.govgoogle.com Computational modeling can be used to generate a detailed energy profile for such a transformation. This profile plots the potential energy of the system as the reaction progresses along the reaction coordinate.
The profile would show the relative energies of the reactants, any intermediates, the transition states, and the final products. nih.gov The height of the energy barrier from the reactants to the transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate. nih.govnih.gov By calculating these profiles, chemists can compare different potential synthetic routes, understand the feasibility of a reaction, and identify potential bottlenecks or side reactions.
Table 3: Illustrative Energy Profile Data for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
Note: This table provides a hypothetical energy profile for a multi-step reaction.
Beyond mapping the energy profile, computational modeling can provide detailed structural information about the transition states. mit.eduarxiv.orgmit.edu The transition state is a fleeting arrangement of atoms at the peak of the energy barrier, and its structure cannot be observed directly by most experimental techniques. mit.edu
Modeling allows chemists to visualize the geometry of the transition state, including which bonds are breaking and which are forming. For example, in the alkylation of the diphenylacetonitrile anion, computational modeling could confirm whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions to improve yield and selectivity. researchgate.net
Prediction of Molecular Properties Relevant to Research Design
Computational chemistry provides indispensable tools for predicting the physicochemical and biological properties of molecules before their synthesis, thereby guiding research design and prioritizing experimental efforts. ucr.edunih.gov For a compound such as this compound, theoretical and computational studies can elucidate properties ranging from its acid-base character to its potential as a scaffold for new therapeutic agents. These in silico methods offer a cost-effective and rapid means to generate data that informs molecular design and development. ucr.edu
Computational pKa Prediction Methodologies
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). optibrium.comnih.gov For this compound, the pKa would primarily relate to the acidity of the alpha-hydrogen to the nitrile group, although this is generally very high (i.e., not very acidic). Computational methods to predict pKa have become increasingly accurate and are essential when experimental data is unavailable. nih.govmdpi.com
These methods are broadly categorized into those based on quantum mechanics (QM), empirical approaches, and machine learning. optibrium.comnih.gov QM-based methods often utilize thermodynamic cycles to calculate the free energy change of deprotonation in solution. nih.govnih.gov The "direct approach" calculates the Gibbs free energies of the acid and its conjugate base in solution, while the "isodesmic method" uses a reference compound with a known experimental pKa to cancel out systematic errors in the calculation. nih.govacs.org The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the continuum solvation model used to simulate the solvent environment. nih.gov
Recent advancements combine QM calculations with machine learning algorithms to improve prediction accuracy across diverse chemical classes. optibrium.comoptibrium.com These hybrid methods leverage the precision of quantum chemical descriptors with the pattern-recognition capabilities of machine learning, trained on large datasets of experimental pKa values. nih.govresearchgate.net
Table 1: Comparison of Computational pKa Prediction Methodologies
| Methodology | Principle | Advantages | Common Software/Approaches |
|---|---|---|---|
| Direct Approach | Calculates the absolute Gibbs free energy of dissociation (ΔG) in solution using a thermodynamic cycle. nih.gov | First-principles based; does not require a similar reference molecule. | DFT (e.g., B3LYP, M06-2X), Solvation Models (PCM, SMD, COSMO-RS). mdpi.comnih.gov |
| Isodesmic Method | Calculates the relative ΔG of dissociation by comparing the target molecule to a structurally similar reference compound with a known pKa. acs.org | High accuracy due to cancellation of systematic errors. acs.org | Gaussian, NWChem, Spartan. |
| Machine Learning / QSPR | Uses statistical models trained on large datasets to correlate molecular descriptors (e.g., partial charges, topology) with experimental pKa values. optibrium.comresearchgate.net | Very fast predictions for large numbers of compounds. | ACD/pKa, ChemAxon, PROPKA. nih.govmdpi.com |
| Hybrid QM/MM | Treats the reactive center with high-level Quantum Mechanics (QM) and the surrounding environment with lower-cost Molecular Mechanics (MM). | Balances accuracy and computational cost, especially for large systems. mdpi.com | AMBER, GROMACS, CHARMM. |
Theoretical Spectroscopic Data Generation
Computational methods are widely used to generate theoretical spectroscopic data, which aids in the structural elucidation and characterization of novel compounds. Ab initio and Density Functional Theory (DFT) calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR). aip.orgresearchgate.net
For ¹H and ¹³C NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating nuclear shielding tensors, which are then converted to chemical shifts relative to a reference standard like Tetramethylsilane (TMS). modgraph.co.ukrsc.org The accuracy of these predictions depends on factors such as the quality of the geometry optimization, the choice of the functional and basis set, and the inclusion of solvent effects. aip.orgnih.gov
Similarly, vibrational frequencies for an IR spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following data is illustrative of what would be generated from a computational study (e.g., using DFT at the B3LYP/6-31G(d) level of theory) and is not experimental data.
| ¹³C NMR | Predicted Chemical Shift (ppm) | ¹H NMR | Predicted Chemical Shift (ppm) | IR | Predicted Frequency (cm⁻¹) |
| C (Nitrile) | ~120 | Phenyl H | ~7.2-7.4 | C≡N Stretch | ~2240 |
| C (Quaternary) | ~55 | CH₂ | ~2.3 | C-H (Aromatic) | ~3050-3100 |
| C (Phenyl, ipso) | ~140 | CH | ~1.8 | C-H (Aliphatic) | ~2850-2980 |
| C (Phenyl, o, m, p) | ~127-129 | CH₃ | ~1.0 | C=C (Aromatic) | ~1450-1600 |
Pharmacophore Modeling of this compound Scaffolds for Ligand Design
Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model can be generated either based on the structure of a known active ligand (ligand-based) or from the binding site of a biological target (structure-based). nih.govmdpi.com
The this compound scaffold possesses distinct chemical features that can be translated into a pharmacophore model for designing new ligands. Given its structural relationship to compounds with Central Nervous System (CNS) activity, a pharmacophore model could be developed to screen for molecules with similar potential. nih.govnih.gov Key pharmacophoric features of the this compound scaffold would include:
Two Hydrophobic/Aromatic Features: Represented by the two phenyl rings. These are crucial for van der Waals or pi-pi stacking interactions within a receptor binding pocket.
A Hydrogen Bond Acceptor: The nitrile group can act as a hydrogen bond acceptor.
These features can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric requirements, a process known as virtual screening. nih.govdovepress.com This approach allows for the rapid identification of diverse chemical structures that are likely to be active, prioritizing them for further computational analysis, synthesis, and biological testing. nih.gov
Table 3: Pharmacophoric Features of the this compound Scaffold
| Feature Type | Structural Origin | Potential Interaction |
|---|---|---|
| Hydrophobic (Aromatic) | Phenyl Group 1 | Hydrophobic pocket interaction, pi-pi stacking |
| Hydrophobic (Aromatic) | Phenyl Group 2 | Hydrophobic pocket interaction, pi-pi stacking |
| Hydrogen Bond Acceptor | Nitrile (C≡N) group | Interaction with hydrogen bond donor residues (e.g., -NH, -OH) |
Applications and Advanced Research Directions
2,2-Diphenylpentanenitrile as a Synthon in Complex Organic Synthesis
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target compound through a specific reaction pathway. This compound serves as a versatile synthon, primarily due to the reactivity of its nitrile group and the potential for modification of its backbone.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and functional materials. frontiersin.orgnih.govmdpi.com The development of efficient methods for their synthesis is a central goal of modern organic chemistry. nih.govmdpi.comfrontiersin.org The nitrile functionality in this compound is a key handle for constructing such rings. Nitriles can undergo a variety of cyclization reactions to form heterocycles like pyridines, pyrimidines, imidazoles, and triazoles. nih.govwiley-vch.de For instance, the nitrile group can act as an electrophile or, upon reduction, as a nucleophile, enabling its participation in annulation reactions that build a new ring onto the existing molecular framework. The synthesis of these compounds has garnered significant attention due to the need for more efficient preparation methods and their utility as versatile building blocks. frontiersin.orgfrontiersin.org
While its most documented application is not in heterocycle synthesis, the structural components of this compound make it a plausible candidate for such transformations. The development of novel synthetic methodologies could unlock its potential as a precursor to unique, sterically demanding heterocyclic systems that are otherwise difficult to access.
The value of a chemical building block is often measured by its ability to give rise to a wide array of different molecules. nih.govmdpi.comchemrxiv.org this compound serves as a key intermediate in the synthesis of various organic compounds due to its versatile nitrile group and hydrocarbon backbone. lookchem.com The most prominent example of its use is as a direct precursor to the opioid analgesic methadone. google.com In this synthesis, the nitrile group of a derivative, 4-(dimethylamino)-2,2-diphenylpentanenitrile, is reacted with an ethylmagnesium halide (a Grignard reagent) to form a ketone, yielding the final methadone structure. google.com
Beyond this specific application, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, opening pathways to diverse classes of compounds. lookchem.com This versatility makes it a valuable starting point in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally distinct molecules for biological screening. nih.gov
Role in Chiral Molecule Synthesis beyond Direct Derivatives
The synthesis of enantiomerically pure molecules is a critical challenge in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govnih.gov
A notable advancement involves an enantio-retentive process for synthesizing chiral precursors of methadone, starting from enantiopure amino acids like D- or L-alanine. nih.govacs.org In this approach, a chiral cyclic sulfamidate derived from the amino acid is reacted with diphenylacetonitrile (B117805). nih.govacs.org This key step creates the chiral center found in (R)- or (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile with high fidelity, retaining the configuration from the starting amino acid. acs.org This "chiral pool" strategy, which uses a readily available chiral molecule to introduce asymmetry, demonstrates how the core diphenylacetonitrile structure, a direct precursor to this compound, can be integrated into sophisticated asymmetric syntheses to build complex chiral targets. nih.govacs.org
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying a lead compound's structure and evaluating how these changes affect its biological activity, such as binding to a receptor. nih.govnih.gov This process helps to identify the key molecular features responsible for the desired therapeutic effect and to optimize the compound's potency and selectivity.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern drugs. nih.govnih.gov The design of ligands that can selectively bind to specific GPCRs is a major goal of drug discovery. nih.gov Analogues of this compound, particularly those related to its derivative methadone, have been studied as ligands for various GPCRs, including opioid receptors.
While the prompt mentions viral GPCRs, much of the research on related scaffolds has focused on human receptors. For example, enantiomerically pure metabolites of methadone, which are synthesized from the chiral this compound core, have been evaluated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The table below shows the inhibitory potency (pIC50) of these metabolites on different NMDA receptor subtypes, illustrating how subtle structural differences influence receptor interaction.
| Compound | GluN1-GluN2A | GluN1-GluN2B | GluN1-GluN2C | GluN1-GluN2D |
|---|---|---|---|---|
| (+)-MK-801 (Control) | 6.6 ± 0.035 | 7.2 ± 0.067 | 6.2 ± 0.064 | 6.1 ± 0.58 |
| (R)-Methadone | 5.7 ± 0.041 | 6.2 ± 0.041 | 5.5 ± 0.053 | 5.4 ± 0.038 |
| (S)-Methadone | 5.1 ± 0.046 | 5.4 ± 0.068 | 5.0 ± 0.047 | 4.9 ± 0.031 |
Optimizing the interaction between a ligand and its receptor is a key objective of SAR studies. nih.gov This is achieved by making systematic modifications to the ligand's scaffold and measuring the resulting impact on binding affinity and functional activity. For scaffolds derived from this compound, modifications can be made to several parts of the molecule:
The Phenyl Rings: Substituents can be added to the phenyl rings to explore electronic and steric effects on receptor binding.
The Alkyl Chain: The length and substitution of the pentane chain can be altered to probe the shape and size of the receptor's binding pocket.
The Nitrile/Ketone Group: The central functional group can be replaced with other functionalities to explore different types of molecular interactions, such as hydrogen bonding. nih.gov
These systematic changes allow medicinal chemists to build a detailed map of the molecular interactions that govern the ligand's activity. For instance, in related fentanyl analogues, it has been shown that even small groups, such as a methyl group on the piperidine ring, can severely alter analgesic potency, highlighting the importance of steric factors in the ligand-receptor interaction. nih.gov This principle of systematic modification is directly applicable to the this compound scaffold for the rational design of new therapeutic agents with improved properties.
Material Science Applications of this compound and Its Polymerized Forms
The unique chemical structure of this compound, featuring a polar nitrile group and bulky phenyl rings, suggests its potential utility in the synthesis of specialized polymers. Research in material science has increasingly focused on incorporating such functional groups to enhance the physical and electrical properties of advanced materials.
Precursor in Polymer Chemistry
The nitrile (-CN) group is a valuable functional group in polymer science due to its strong dipole moment, which can significantly influence the properties of the resulting polymer. The incorporation of nitrile moieties into polymer backbones or as side chains is a key strategy for developing materials with high thermal stability, chemical resistance, and specific dielectric properties. mdpi.com While direct polymerization studies involving this compound are not extensively detailed in the provided research, its structure is analogous to monomers used in the synthesis of high-performance polymers like poly(arylene ether nitrile)s (PEN). mdpi.commdpi.com The synthesis of such polymers often involves nucleophilic aromatic substitution co-polymerization, where nitrile-containing monomers are reacted to form the final polymer chain. mdpi.com The presence of the nitrile group is instrumental in achieving desired material characteristics.
Studies on Dielectric Properties of Related Nitrile-Substituted Polymers
The field of polymer dielectrics has seen significant advancements through the strategic incorporation of highly polar functional groups, with the nitrile (cyano) group being a prime example. mdpi.comresearchgate.net Polymers containing nitrile substituents, such as poly(arylene ether nitrile) (PEN), are investigated for their potential in high-performance dielectric energy storage devices due to their superior thermal stability and excellent dielectric properties. mdpi.commdpi.com
The strong polarity of the cyano group significantly enhances the molecular polarity and polarization capability of the polymer, leading to a higher dielectric constant (εr). mdpi.com Research on PEN and its composites has demonstrated their ability to achieve high dielectric constants while maintaining low dielectric loss (tanδ < 0.01), a crucial combination for efficient energy storage. mdpi.com For instance, pure PEN films exhibit a dielectric constant of approximately 3.9, which can be substantially increased by creating nanocomposites. mdpi.com The introduction of nanofillers into a PEN matrix has been shown to raise the dielectric constant to as high as 10.2, depending on the filler concentration. mdpi.com
These materials also exhibit remarkable thermal stability, with the dielectric properties remaining stable over a wide temperature range, a critical factor for applications in high-temperature electronics. mdpi.com Studies on PEN-based nanocomposites show that the dielectric constant–temperature coefficient can remain exceptionally low (below 5.1 × 10⁻⁴ °C⁻¹) over a temperature range of 25–160 °C. mdpi.com
| Material | Dielectric Constant (εr) at 1 kHz | Dielectric Loss (tanδ) | Glass Transition Temp. (Tg) | Key Feature |
| PEN-CN | 4.3 | < 0.01 | > 200 °C | High polarity from cyano groups enhances polarization. mdpi.com |
| PAEN-SO2 | 4.5 | < 0.01 | > 200 °C | Strong polarity from sulfonyl groups boosts dielectric constant. mdpi.com |
| Pure PEN Film | 3.9 | - | - | Base polymer matrix with good thermal and chemical resistance. mdpi.com |
| PEN Nanocomposite (40 wt% filler) | 10.2 | - | Increased by 3.9% vs. pure PEN | Significantly enhanced dielectric constant with excellent thermal stability. mdpi.com |
Environmental Fate and Contaminant Research
As an industrial chemical, this compound and related compounds are subject to environmental monitoring and research to understand their persistence, distribution, and potential for degradation. Advanced analytical and computational methods are employed to detect and prioritize such contaminants in the environment.
Identification and Monitoring in Environmental Samples (e.g., via LC-HRMS)
The detection and identification of industrial contaminants in environmental matrices like water is a significant analytical challenge. bundesumweltministerium.de Liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS/MS) has become an indispensable tool for this purpose. nih.govnih.gov This technique is used in non-targeted and suspect screening approaches to identify a broad range of organic micropollutants without needing to know beforehand what to look for. bundesumweltministerium.delcms.cz
The process for identifying a compound like this compound would involve several key steps:
Sample Preparation: Environmental samples (e.g., surface water, groundwater) are collected and undergo extraction and concentration to isolate potential contaminants. lcms.cz
LC-HRMS Analysis: The extract is analyzed using LC-HRMS, which separates the compounds and measures their mass-to-charge ratio (m/z) with very high accuracy. nih.govlcms.cz
Signal Annotation: The instrument detects thousands of signals. Software is used to automatically annotate these signals with potential chemical structures from vast compound libraries (>988,000 compounds in some cases). nih.gov
Spectral Matching: The fragmentation pattern (MS² spectrum) of an unknown signal is compared against spectral libraries. A match provides a tentative identification (Level 2a). bundesumweltministerium.denih.gov
Confirmation: Final, unequivocal identification (Level 1) is achieved by comparing the retention time and mass spectrum of the detected signal with that of a certified reference standard of the compound. nih.gov
This methodology allows for the detection of previously unreported pollutants in environmental samples, providing crucial data for environmental quality assessment. nih.gov
Computational Prioritization of Industrial Contaminants
With thousands of unknown chemical signals detected in a typical environmental sample, it is impractical to identify every single one. nih.gov Therefore, computational strategies are used to prioritize which signals are most relevant for further investigation. One such approach involves classifying sampling sites based on their likely sources of pollution, such as urban or agricultural influences. nih.gov
By analyzing samples from sites with known high urban or agricultural inputs, researchers can associate specific nontarget signals with these sources. nih.gov Signals that frequently appear in high concentrations at sites with significant industrial or urban activity are prioritized for identification. This source-related prioritization helps to focus analytical efforts on the most prevalent and potentially impactful industrial contaminants that are not yet part of routine monitoring programs. nih.gov This workflow would be applicable to identifying and prioritizing industrial chemicals such as this compound if they are present in the environment due to industrial discharge.
Research into Degradation Mechanisms in Environmental Contexts
The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes. taylorfrancis.com For an organic compound like this compound, degradation in the environment would likely proceed through a combination of biotic and abiotic pathways.
Abiotic Degradation: This involves chemical and photochemical reactions. taylorfrancis.com Photo-degradation, driven by sunlight, is a primary breakdown process for many organic pollutants in surface waters and on soil surfaces. researchgate.net The two phenyl groups in the molecule could be susceptible to attack by hydroxyl radicals, a key step in photochemical oxidation.
The inherent stability of the diphenyl structure and the nature of the nitrile group would influence the rate of degradation. mdpi.com Research into the specific degradation pathways and half-life of this compound would be necessary to fully assess its environmental fate and potential for persistence or bioaccumulation. nih.gov
Future Perspectives and Emerging Research Areas
Development of Novel Catalytic Systems for 2,2-Diphenylpentanenitrile Synthesis
The synthesis of this compound and related structures is a key area for innovation. While traditional methods exist, the future lies in developing more sustainable, efficient, and selective catalytic systems.
Biocatalytic Approaches: Enzymes offer a green alternative to conventional chemical synthesis, operating under mild conditions without the need for toxic reagents or harsh temperatures. nih.gov Nitrile-synthesizing enzymes, such as aldoxime dehydratases, could be engineered to accept precursors of this compound, offering a highly selective and environmentally benign synthetic route. nih.gov Research in this area will focus on enzyme discovery and protein engineering to create biocatalysts tailored for the specific steric and electronic demands of diarylpentanenitrile synthesis. The advantages of biocatalysis over traditional methods are significant, particularly in reducing waste and improving selectivity. nih.gov
Advanced Homogeneous and Heterogeneous Catalysis: The development of novel transition-metal catalysts continues to be a major focus. Research into ruthenium pincer complexes, for example, has shown promise for the selective coupling of nitriles with alcohols, a pathway that could be adapted for this compound synthesis. acs.org Future work will likely involve designing catalysts with new formulations and structures to improve performance, such as embedding metal nanoparticles in supportive matrices like layered double hydroxides (LDHs) or zeolites. nih.govmdpi.com These heterogeneous catalysts offer the advantages of easy separation and reusability, contributing to more sustainable chemical processes. nih.gov Furthermore, transition-metal-free catalytic systems are emerging as an attractive alternative, utilizing base-mediated approaches to form complex molecules, thereby avoiding the cost and toxicity associated with heavy metals. researcher.life
| Catalytic System | Key Features | Potential Advantages for this compound Synthesis | Research Focus |
|---|---|---|---|
| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild reaction conditions, high selectivity, environmentally benign. nih.govnih.gov | Reduced waste, high purity of product, sustainable process. | Enzyme screening, protein engineering for substrate specificity. |
| Ruthenium Pincer Complexes | High tolerance for various functional groups. acs.org | Versatility in precursor selection, potential for one-pot syntheses. | Ligand design, mechanistic studies to optimize efficiency. hintermair-research.com |
| Heterogeneous Catalysts (e.g., Metal-on-LDH) | Reusability, ease of separation, stability. nih.gov | Cost-effective production, simplified purification processes. | Development of novel support materials, optimization of metal loading. |
| Transition-Metal-Free Systems | Avoids use of toxic and expensive metals. researcher.life | Greener synthesis, lower cost. | Exploring new base-mediated reaction pathways. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
ML algorithms, such as random forest models, can be trained on large datasets of chemical reactions to predict outcomes, including reaction yields, with high accuracy. pharmaceutical-technology.comeurekalert.org By inputting various parameters like reactants, catalysts, solvents, and temperatures, these models can forecast the most efficient conditions for synthesizing this compound. beilstein-journals.org This predictive power is not limited to known compounds; ML can also suggest viable pathways for novel derivatives that have never been synthesized. pharmaceutical-technology.com
Exploration of New Chemical Transformations for the Nitrile and Diphenyl Core
The nitrile group and the two phenyl rings of this compound represent hubs of chemical reactivity that are ripe for exploration. nih.gov The unique electronic and steric environment of this molecule opens the door to novel chemical transformations.
Nitrile Group Functionalization: The carbon-nitrogen triple bond of the nitrile is a versatile functional group that can be transformed into a wide array of other moieties. ebsco.com Beyond simple hydrolysis to amides and carboxylic acids, future research will likely focus on more complex transformations. researchgate.net These include:
Cycloaddition Reactions: The nitrile can participate in [2+2+2] or [3+2] cycloadditions to form various heterocyclic structures, which are common motifs in pharmaceuticals. nih.gov
Reduction to Amines: The reduction of the nitrile to a primary amine provides a key building block for further derivatization. researchgate.net
Nucleophilic Additions: The electrophilic carbon of the nitrile can be attacked by various nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Directing Group for C-H Functionalization: The nitrile can act as a directing group, enabling the selective functionalization of C-H bonds at other positions in the molecule. nih.gov
Diphenyl Core Modifications: The two phenyl rings offer numerous possibilities for modification through late-stage functionalization. Techniques such as C-H activation can be used to introduce new substituents onto the aromatic rings, allowing for the fine-tuning of the molecule's electronic and steric properties. This would enable the creation of a library of this compound derivatives with diverse functionalities, potentially leading to new applications in materials science or medicinal chemistry.
Advanced In-Silico Modeling for De Novo Design of this compound Derivatives
Computational chemistry and in-silico modeling are indispensable tools for the rational design of new molecules. neuroquantology.com These methods allow researchers to predict the properties and behavior of hypothetical this compound derivatives before they are synthesized in the lab, saving significant time and resources. nih.gov
Using techniques like homology modeling and molecular docking, scientists can design derivatives that are optimized to interact with specific biological targets, such as enzymes or receptors. nih.gov This is particularly relevant in drug discovery, where the goal is to create molecules with high binding affinity and selectivity. nih.gov
| In-Silico Technique | Application for this compound Derivatives | Predicted Outcome/Property |
|---|---|---|
| Molecular Docking | Designing derivatives to fit into the active site of a biological target. nih.gov | Binding affinity, selectivity, potential as a therapeutic agent. |
| QSAR/QSPR | Correlating molecular structure with activity or properties. researchgate.net | Biological potency, solubility, toxicity, material properties. |
| Density Functional Theory (DFT) | Investigating the electronic structure and reactivity. nih.govacs.org | Reaction mechanisms, kinetic and thermodynamic data, site of reactivity. |
| Homology Modeling | Building 3D models of target proteins for docking studies. nih.gov | Structural basis for drug-target interactions. |
Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Chemistry
The future of chemical research lies in the integration of traditionally separate fields. The unique structure of this compound makes it an interesting candidate for cross-disciplinary studies.
Materials Science: The rigid diphenyl core combined with the reactive nitrile handle could be leveraged in the design of novel functional materials. For example, derivatives of this compound could be incorporated into polymers to modify their physicochemical properties. researchgate.net The nitrile group can undergo polymerization or be used as a site for grafting other molecules onto a polymer backbone. researchgate.net This could lead to the development of new materials with tailored optical, electronic, or mechanical properties for applications in fields like optoelectronics or sensing.
Computational and Synthetic Synergy: The synergy between computational chemistry and synthetic chemistry will be crucial. Computational tools will be used to design novel derivatives with specific target properties, as discussed in the previous section. neuroquantology.com Synthetic chemists will then use advanced catalytic methods and AI-driven optimization to bring these computationally designed molecules to life. pharmafeatures.com This iterative cycle of design, synthesis, and testing, all informed by computational insights, will dramatically accelerate the pace of discovery and innovation in this area. This cross-disciplinary approach will be essential for unlocking the full potential of the this compound scaffold in both materials science and beyond.
Q & A
Q. What are the standard synthetic routes for 2,2-Diphenylpentanenitrile and its derivatives?
The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, Method A (alkylation of a nitrile precursor with piperidine derivatives in DMF) and Method C (Grignard addition to ketones followed by nitrile formation) are commonly used. Yields vary depending on substituents; for instance, reaction of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine with this compound precursors achieved 31–51% yields . Purification often employs flash chromatography or recrystallization from EtOAc/MeOH mixtures.
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound derivatives?
H NMR data are critical for confirming substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.09–7.51 ppm for phenyl groups), methylene/methine protons near nitrile groups (δ 2.28–3.36 ppm), and hydroxyl protons (δ 12.02 ppm as broad singlets). For example, compound 8 shows distinct multiplet patterns for piperidine and benzyl groups . C NMR further confirms nitrile carbon signals (~120 ppm) and quaternary carbons.
Q. What purification techniques are effective for isolating this compound derivatives?
Flash chromatography (e.g., 0–25% EtOAc in DCM) and recrystallization (e.g., EtO/MeOH) are standard. Hydrochloride salt formation improves crystallinity for compounds like 10 , achieving >95% purity after recrystallization .
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize inverse agonist activity of this compound derivatives on the US28 receptor?
SAR focuses on modifying the piperidine scaffold and aryl substituents. For example, introducing 4-chlorophenyl groups enhances affinity (e.g., compound 13 , IC = 430 nM), while bulky substituents like diphenylmethylene reduce activity. Computational filters (logP, TPSA, rotatable bonds) prioritize compounds with drug-like properties, as seen in a virtual library of 50 derivatives .
Q. How can researchers address discrepancies in synthetic yields when scaling up this compound derivatives?
Yield variations (e.g., 5% for 8 vs. 83% for 4 ) arise from steric hindrance, reaction time, and catalyst loading. Optimizing Grignard reagent stoichiometry (e.g., 1.2–1.5 eq.) and using NaI/NaCO as catalysts in CHCN improves efficiency . Parallel synthesis approaches mitigate batch-to-batch variability .
Q. How should conflicting pharmacological data (e.g., inverse agonist vs. no activity) be interpreted for structurally similar derivatives?
Contradictions may arise from subtle stereoelectronic effects. For instance, compound 10 (4-butyl-4-hydroxypiperidine) showed inverse agonism, while 18 (3,6-dihydropyridine) lacked activity. Molecular docking and free-energy perturbation simulations can clarify binding mode differences .
Q. What computational methods are used to design this compound-based ligand libraries?
Virtual libraries are generated via reagent enumeration (carboxylic acids, aldehydes) and filtered using 1-D/2-D descriptors (logP < 5, TPSA < 80 Å). Diversity-oriented selection maximizes chemical space coverage, as demonstrated in a 50-compound subset .
Data Interpretation and Methodological Challenges
Q. How can researchers resolve inconsistencies in mass spectrometry (MS) and elemental analysis data?
Discrepancies in observed vs. calculated MS values (e.g., ±0.1 Da) may indicate isotopic impurities or adduct formation. For compound 15 , ESI-MS showed [M+H] at m/z 483.9, aligning with theoretical values after accounting for HCl adducts . Elemental analysis (C, H, N ±0.3%) confirms stoichiometry.
Q. What experimental controls are critical for ensuring reproducibility in pharmacological assays?
Include reference ligands (e.g., compound 1 as a positive control) and vehicle-treated samples. For US28 receptor assays, validate inverse agonism via cAMP accumulation assays and competitive binding with I-chemokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
